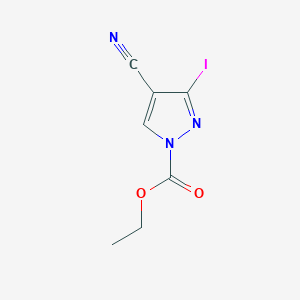![molecular formula C19H13F2N B14223944 4-{[4-(But-1-en-1-yl)-2,6-difluorophenyl]ethynyl}benzonitrile CAS No. 797047-60-0](/img/structure/B14223944.png)
4-{[4-(But-1-en-1-yl)-2,6-difluorophenyl]ethynyl}benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[4-(But-1-en-1-yl)-2,6-difluorophenyl]ethynyl}benzonitrile is an organic compound that features a complex structure with multiple functional groups
準備方法
The synthesis of 4-{[4-(But-1-en-1-yl)-2,6-difluorophenyl]ethynyl}benzonitrile can be achieved through several synthetic routes. One common method involves the reaction of 4-ethynylbenzonitrile with 4-(But-1-en-1-yl)-2,6-difluorophenylacetylene under specific conditions. The reaction typically requires a catalyst, such as palladium, and is carried out in an inert atmosphere to prevent unwanted side reactions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
化学反応の分析
4-{[4-(But-1-en-1-yl)-2,6-difluorophenyl]ethynyl}benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents and conditions used in these reactions include palladium catalysts, inert atmospheres, and specific solvents like dimethylformamide. Major products formed from these reactions depend on the type of reaction and the reagents used.
科学的研究の応用
4-{[4-(But-1-en-1-yl)-2,6-difluorophenyl]ethynyl}benzonitrile has several scientific research applications:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the preparation of advanced materials and coatings due to its chemical stability and reactivity.
作用機序
The mechanism by which 4-{[4-(But-1-en-1-yl)-2,6-difluorophenyl]ethynyl}benzonitrile exerts its effects involves its interaction with molecular targets through hydrogen bonding and other intermolecular forces. The compound’s structure allows it to form stable complexes with various molecules, influencing their behavior and reactivity . Specific pathways involved depend on the application and the molecular targets being studied.
類似化合物との比較
4-{[4-(But-1-en-1-yl)-2,6-difluorophenyl]ethynyl}benzonitrile can be compared with similar compounds such as:
4-Ethynylbenzonitrile: Shares a similar core structure but lacks the but-1-en-1-yl and difluorophenyl groups.
4-Cyanophenylacetylene: Another related compound with a simpler structure.
4-Ethynylaniline: Contains an amino group instead of the nitrile group. The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical properties and reactivity.
特性
CAS番号 |
797047-60-0 |
|---|---|
分子式 |
C19H13F2N |
分子量 |
293.3 g/mol |
IUPAC名 |
4-[2-(4-but-1-enyl-2,6-difluorophenyl)ethynyl]benzonitrile |
InChI |
InChI=1S/C19H13F2N/c1-2-3-4-16-11-18(20)17(19(21)12-16)10-9-14-5-7-15(13-22)8-6-14/h3-8,11-12H,2H2,1H3 |
InChIキー |
IHYRSADCJICIHB-UHFFFAOYSA-N |
正規SMILES |
CCC=CC1=CC(=C(C(=C1)F)C#CC2=CC=C(C=C2)C#N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Chloro-3-(3-ethylphenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14223869.png)
![Benzamide, N-[(1R)-1-(trifluoromethyl)-3-butenyl]-](/img/structure/B14223873.png)
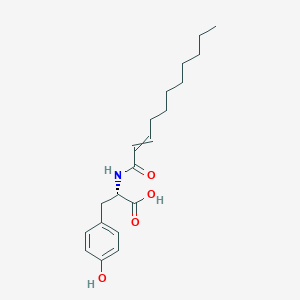
![(1S,5S,8aS)-1-Ethyl-3-oxo-1,5,8,8a-tetrahydro-3H-[1,3]oxazolo[3,4-a]pyridine-5-carboxylic acid](/img/structure/B14223881.png)
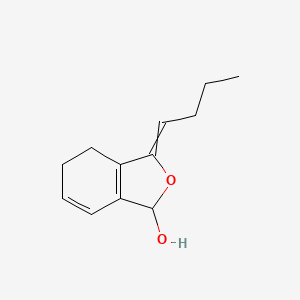
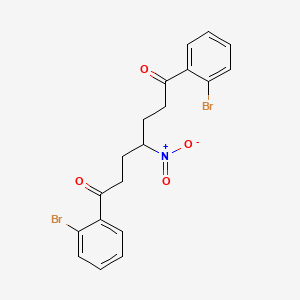
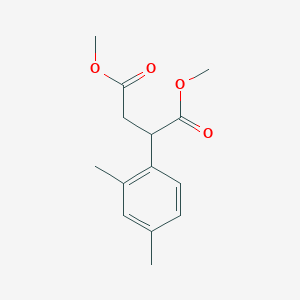

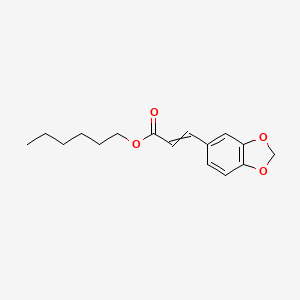
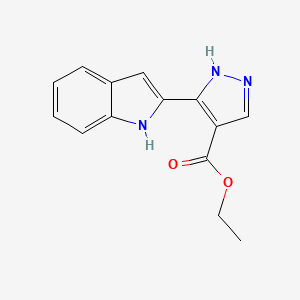

![9-Oxabicyclo[3.3.1]nonane-2,6-diol, (1S,2S,5S,6S)-(9CI)](/img/structure/B14223942.png)
![9-(3,3-Diethoxypropyl)-9-borabicyclo[3.3.1]nonane](/img/structure/B14223952.png)
